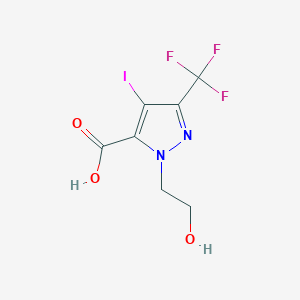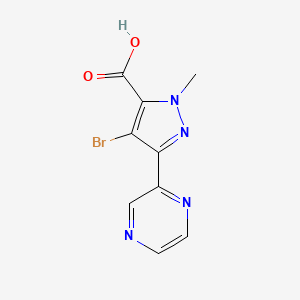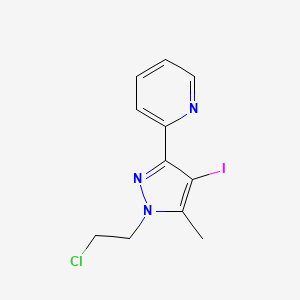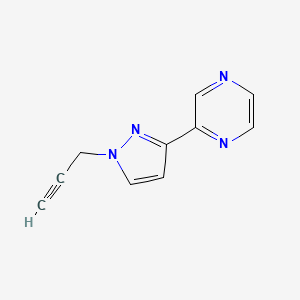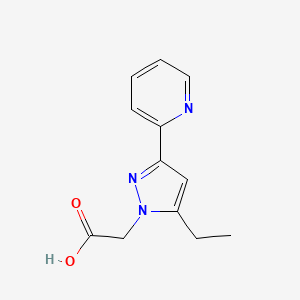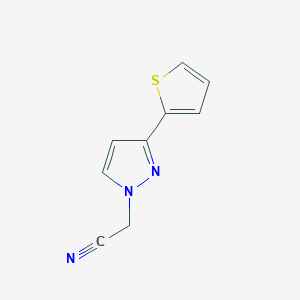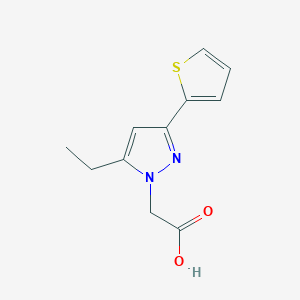
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Descripción general
Descripción
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde, also known as 5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde, is a chemical compound that is used in various scientific research applications. It is a colorless liquid with a pungent odor, and is soluble in water and alcohols. It has a molecular weight of 205.29 g/mol and a boiling point of 283 °C. It is used in the synthesis of various organic compounds, and is also used in the preparation of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Potential
A series of compounds incorporating the thiophene moiety, structurally related to 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde, were synthesized and assessed for their potential as anti-tumor agents. These compounds showed promising activity against hepatocellular carcinoma cell lines, indicating their significance in cancer research and potential therapeutic applications (Gomha, Edrees, & Altalbawy, 2016).
Chitosan Schiff Bases for Antimicrobial Activity
The synthesis of chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, akin to 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde, was performed. These bases underwent biological activity screening, revealing their antimicrobial efficacy against a spectrum of bacteria and fungi, indicating their potential in creating new antimicrobial agents (Hamed et al., 2020).
Antimicrobial, Anti-inflammatory, and Analgesic Activities
Compounds with a 3-(2′-thienyl)pyrazole base, related to the chemical structure , were synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic properties. The majority of these compounds exhibited significant analgesic and anti-inflammatory activities, contributing to the understanding of their potential therapeutic applications (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Applications in Synthesizing Diverse Heterocycles
The compound ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate, structurally akin to the chemical , was utilized to synthesize a variety of heterocycles with potential antitumor activities, showcasing the versatility of this chemical framework in generating pharmacologically relevant compounds (Mohareb & Gamaan, 2018).
Propiedades
IUPAC Name |
2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-10-7-11(9-3-6-15-8-9)12-13(10)4-5-14/h3,5-8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDBEDDNWVXHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



